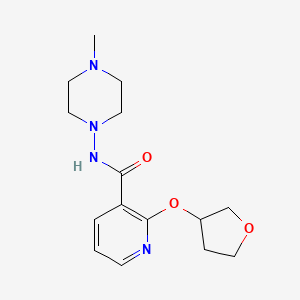![molecular formula C26H31N5O3S B2866834 6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide CAS No. 1112375-07-1](/img/structure/B2866834.png)
6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide” is a complex organic molecule. It contains a chromane ring, which is a common motif in many biologically active compounds . The presence of the benzoyl and benzyl groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromane ring, along with benzoyl and benzyl substituents. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its size could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
Research in the field often focuses on synthesizing novel compounds and characterizing their structures through various analytical methods. For example, studies on new derivatives of pyrazole and pyrimidine demonstrate the synthetic pathways to obtain these compounds, alongside their spectral data analysis for structural establishment (Hassan et al., 2014). Similar methods could be applied to synthesize and confirm the structure of compounds like "6-[(3-methylbenzoyl)amino]-N-(2-methylbenzyl)chromane-3-carboxamide".
Catalytic Applications
Compounds with complex molecular structures often participate in catalytic processes, enabling or enhancing chemical reactions. The study of carbene electronic properties and their influence on catalytic activities provides insights into how modifying molecular structures could affect catalytic efficiency (Blake et al., 2012).
Biological Activities
A significant area of research is exploring the biological activities of these compounds, including their cytotoxic effects against various cell lines. For instance, synthesized pyrazole and pyrimidine derivatives have been screened for cytotoxic activity, demonstrating potential therapeutic applications (Nowak et al., 2015).
Material Science Applications
In material science, the synthesis of polymers with specific functionalities, such as fluorine-containing polybenzoxazoles, showcases the use of complex organic molecules in developing new materials with desirable properties like thermal stability (Jun-qing, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-7-31(8-2)17-9-11-20(16(3)13-17)27-22(32)15-35-26-28-23-19-14-18(34-6)10-12-21(19)29(4)24(23)25(33)30(26)5/h9-14H,7-8,15H2,1-6H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHYUPRBVRWNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)
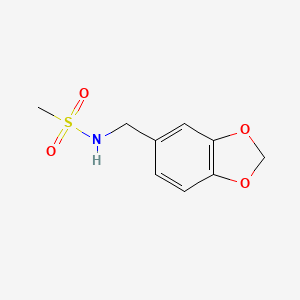
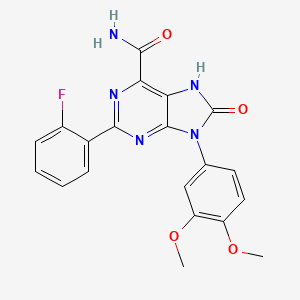
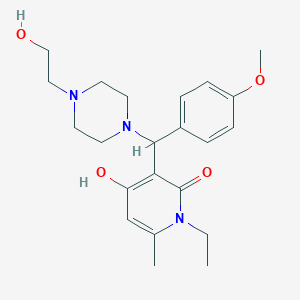
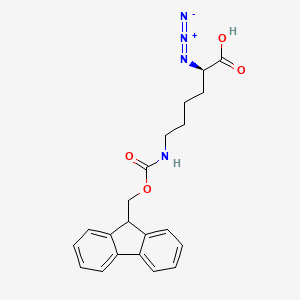
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2866761.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)
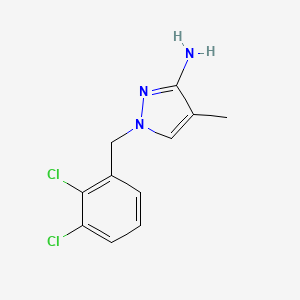
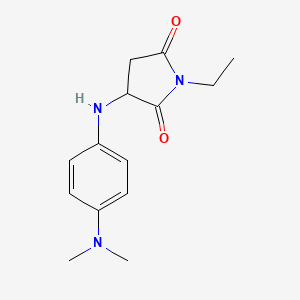
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2866771.png)
![8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2866773.png)
